2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol
Description
2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol is a substituted butanol derivative featuring a thiophen-3-yl group at the 1-position, an aminomethyl (-CH2NH2) group, and a methyl (-CH3) group at the 2-position. This compound combines hydrophilic (hydroxyl, aminomethyl) and lipophilic (thiophene, methyl) moieties, making it a candidate for studies in medicinal chemistry or material science.
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
2-(aminomethyl)-2-methyl-1-thiophen-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-3-10(2,7-11)9(12)8-4-5-13-6-8/h4-6,9,12H,3,7,11H2,1-2H3 |
InChI Key |
VUIYGYYOGYMPJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(C1=CSC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method is the alkylation of thiophene with a butanol derivative in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Sodium hydride or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Catalysts: Use of metal catalysts such as palladium or nickel to facilitate the reaction.
Purification: Techniques like distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated thiophene derivatives.
Scientific Research Applications
2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, potentially modulating their function.
Comparison with Similar Compounds
Structural and Electronic Differences
- Thiophene Positional Isomerism: The thiophen-3-yl group in the target compound vs. thiophen-2-yl in alters electronic distribution.
- Aminomethyl vs. Methylamino: The primary amine (-CH2NH2) in the target compound increases basicity and hydrogen-bonding capacity compared to secondary amines (e.g., in ), enhancing solubility in aqueous media .
- Phenyl vs. Thiophene : Replacing thiophene with phenyl (as in ) increases hydrophobicity (higher XLogP3) but eliminates sulfur’s polarizability, impacting redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
